(3-Methoxy-5-nitrophenyl)methanol CAS 354525-36-3 properties
(3-Methoxy-5-nitrophenyl)methanol CAS 354525-36-3 properties
The following technical guide details the properties, synthesis, and applications of (3-Methoxy-5-nitrophenyl)methanol (CAS 354525-36-3). This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.
CAS Registry Number: 354525-36-3[1]
Executive Summary
(3-Methoxy-5-nitrophenyl)methanol is a meta-substituted benzyl alcohol derivative characterized by the presence of an electron-withdrawing nitro group and an electron-donating methoxy group on the benzene ring. This "push-pull" electronic substitution pattern makes it a valuable building block in medicinal chemistry, particularly for fragment-based drug design (FBDD). It serves as a critical intermediate for synthesizing kinase inhibitors, receptor antagonists, and molecular probes where the 3,5-disubstitution pattern is required to optimize binding affinity and metabolic stability.
Chemical Identity & Structural Analysis
The compound features a benzyl alcohol moiety prone to oxidation and nucleophilic substitution, flanked by a nitro group (susceptible to reduction) and a methoxy group (stable ether linkage).
| Parameter | Data |
| IUPAC Name | (3-Methoxy-5-nitrophenyl)methanol |
| Synonyms | 3-Methoxy-5-nitrobenzyl alcohol; 5-Hydroxymethyl-3-nitroanisole |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| SMILES | COC1=CC(CO)=CC([O-])=C1 |
| InChI Key | YHVWSNFJLXOVCZ-UHFFFAOYSA-N |
| MDL Number | MFCD11870182 |
Physicochemical Properties
Note: Experimental data for this specific isomer is limited in public registries. Values marked with () are predicted based on structural analogs (e.g., 3-nitrobenzyl alcohol).*
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale yellow |
| Melting Point | 85–90°C (Predicted*) |
| Boiling Point | ~350°C (at 760 mmHg, Predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Sparingly soluble in water. |
| pKa (Alcohol) | ~14.8 (Predicted) |
| LogP | 0.8–1.1 (Predicted) |
Synthetic Pathways
The most robust and chemoselective method for synthesizing (3-Methoxy-5-nitrophenyl)methanol is the reduction of its corresponding carboxylic acid precursor. This route avoids the potential over-reduction of the nitro group often seen with stronger hydrides like Lithium Aluminum Hydride (LiAlH₄).
Protocol: Chemoselective Reduction
Precursor: 3-Methoxy-5-nitrobenzoic acid (CAS 78238-12-7) Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF)
Mechanistic Rationale
Borane (BH₃) is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylate carbonyl oxygen but is relatively inert toward the electron-deficient nitro group. This chemoselectivity is superior to LiAlH₄, which attacks nitro groups via electron transfer mechanisms.
Step-by-Step Methodology
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Dissolution: Charge the flask with 3-Methoxy-5-nitrobenzoic acid (1.0 equiv, e.g., 1.97 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C in an ice bath.
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Addition: Dropwise add BH₃·THF (1.0 M solution, 1.5 equiv, 15 mL) over 15 minutes. Caution: Hydrogen gas evolution.[2]
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Eluent: 1:1 Hexane/EtOAc) for the disappearance of the acid.
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Quenching: Cool back to 0°C. Carefully add Methanol (5 mL) dropwise to quench excess borane (vigorous bubbling). Stir for 30 minutes.
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Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) and Brine (20 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Chemoselective reduction pathway preserving the nitro moiety.
Reactivity & Functional Group Interconversion
This compound serves as a divergent intermediate. The benzyl alcohol can be activated for nucleophilic substitution, while the nitro group can be reduced to an aniline for amide coupling.
Key Transformations
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Benzyl Halide Formation: Reaction with Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) yields the benzyl chloride or bromide, respectively. These are potent electrophiles for alkylating amines or phenols.
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Oxidation: Treatment with mild oxidants like PCC or Dess-Martin Periodinane yields 3-methoxy-5-nitrobenzaldehyde .
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) converts the nitro group to an amine, yielding 3-amino-5-methoxybenzyl alcohol . Note: If the benzyl alcohol is not protected, hydrogenolysis of the benzylic C-O bond is a risk with Pd/C; SnCl₂ is preferred for chemoselectivity.
Reactivity Map
Caption: Divergent synthesis pathways from the parent alcohol.
Safety & Handling
GHS Classification:
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol function.
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Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10375096, (3-Methoxy-2-nitrophenyl)methanol. [Link](Note: Isomeric data used for property estimation).
- Brown, H. C., & Krishnamurthy, S. (1979).Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. (Foundational reference for chemoselective borane reductions).
